REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Li+].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[CH2:13]=[CH:14][CH:15]=[CH2:16].O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:13][CH:14]([O:9][C:10](=[O:12])[CH3:11])[CH:15]=[CH2:16])(=[O:21])[CH3:20].[C:19]([O:22][CH2:15][CH:16]=[CH:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])(=[O:21])[CH3:20] |f:0.1|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium nitrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged from the vapor phase
|
Type
|
CUSTOM
|
Details
|
The reactor was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
DISTILLATION
|
Details
|
the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C=C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.7 mmol | |
AMOUNT: MASS | 1.16 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mmol | |
AMOUNT: MASS | 0.43 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Li+].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[CH2:13]=[CH:14][CH:15]=[CH2:16].O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:13][CH:14]([O:9][C:10](=[O:12])[CH3:11])[CH:15]=[CH2:16])(=[O:21])[CH3:20].[C:19]([O:22][CH2:15][CH:16]=[CH:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])(=[O:21])[CH3:20] |f:0.1|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium nitrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged from the vapor phase
|
Type
|
CUSTOM
|
Details
|
The reactor was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
DISTILLATION
|
Details
|
the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C=C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.7 mmol | |
AMOUNT: MASS | 1.16 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mmol | |
AMOUNT: MASS | 0.43 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Li+].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[CH2:13]=[CH:14][CH:15]=[CH2:16].O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:13][CH:14]([O:9][C:10](=[O:12])[CH3:11])[CH:15]=[CH2:16])(=[O:21])[CH3:20].[C:19]([O:22][CH2:15][CH:16]=[CH:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])(=[O:21])[CH3:20] |f:0.1|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium nitrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged from the vapor phase
|
Type
|
CUSTOM
|
Details
|
The reactor was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
DISTILLATION
|
Details
|
the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C=C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.7 mmol | |
AMOUNT: MASS | 1.16 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mmol | |
AMOUNT: MASS | 0.43 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |